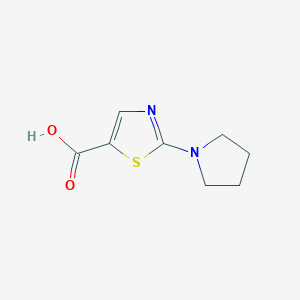

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid

Description

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidine ring at the 2-position and a carboxylic acid group at the 5-position. This structure combines the electron-rich pyrrolidine moiety with the aromatic thiazole system, making it a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name |

2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-7(12)6-5-9-8(13-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQGRYOIUITVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640420 | |

| Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-91-2 | |

| Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Using Thiadiazole Derivatives

One commonly employed method involves the cyclization of thiadiazole derivatives using thionyl chloride as a reagent:

- Reaction conditions : Reflux in an organic solvent (e.g., acetone or dichloromethane).

- Key intermediate : Formation of a thiazole precursor.

- Yield optimization : Protecting groups on nitrogen significantly influence the reaction yield and purity.

Hurd-Mori Reaction

The Hurd-Mori reaction is another established method for synthesizing thiazoles:

- Reagents : Thiourea and α-haloketones.

- Mechanism : The reaction proceeds via a condensation step followed by cyclization.

- Advantages : High regioselectivity and compatibility with various functional groups.

Pyrrolidine Substitution

The pyrrolidine moiety is introduced through nucleophilic substitution:

- Reagents : Pyrrolidine and alkyl halides or activated esters.

- Conditions : Typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.

- Catalysts : Base catalysts like potassium carbonate (K₂CO₃) are often used to enhance the reaction rate.

Functionalization of the Carboxylic Acid Group

The carboxylic acid functional group can be introduced through:

- Hydrolysis of ester precursors using acidic or basic conditions.

- Oxidation of aldehyde intermediates using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents.

Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Thiadiazole + Thionyl chloride, reflux | 70–85 | Protecting groups critical for yield |

| Hurd-Mori Reaction | Thiourea + α-haloketone | 65–83 | High regioselectivity |

| Pyrrolidine Substitution | Pyrrolidine + Alkyl halide in DMF | 80–90 | Requires base catalyst |

| Hydrolysis | Ester precursor + NaOH (aq) | >90 | Mild conditions preferred |

Optimization Strategies

-

- Solvents like DMF and DMSO enhance nucleophilicity for substitution reactions.

- Non-polar solvents may reduce side reactions during cyclization.

-

- Protecting groups on nitrogen (e.g., Boc or Cbz) stabilize intermediates and improve yields during cyclization.

-

- Elevated temperatures are necessary for efficient cyclization but should be carefully monitored to prevent decomposition.

-

- Base catalysts such as K₂CO₃ accelerate substitution reactions without introducing side products.

Challenges in Synthesis

Stability Issues

The thiazole ring is generally stable; however, intermediates may be sensitive to moisture and oxygen, necessitating inert atmosphere conditions during critical steps.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The carboxylic acid group undergoes typical acid-base reactions, forming water-soluble salts under basic conditions. Neutralization with sodium hydroxide produces the corresponding sodium carboxylate (C₈H₉N₂O₂SNa), which enhances solubility for biological studies . Reactivity with amines like ammonia yields ammonium salts, facilitating further derivatization .

Esterification and Amidation

The carboxylic acid moiety reacts with alcohols or amines to form esters or amides, respectively:

These derivatives serve as intermediates for anticonvulsant and anticancer agents . Hydrazide formation via reaction with hydrazine hydrate enables access to heterocyclic systems like 1,3,4-oxadiazoles .

Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles:

- Thiazolo[4,5-d]pyridazin-4-ones : Reaction with hydrazine hydrate in ethanol yields bicyclic structures (e.g., 7-phenyl-5H-thiazolo[4,5-d]pyridazin-4-one) with antitumor activity .

- 1,3,4-Thiadiazoles : Treatment with CS₂/KOH followed by HCl cyclization produces sulfur-containing heterocycles .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes regioselective electrophilic substitutions:

Functional Group Transformations

- Oxidation : The pyrrolidine ring oxidizes with KMnO₄ to form pyrrolidone derivatives, altering hydrogen-bonding capacity .

- Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, yielding 5-(hydroxymethyl)-2-(pyrrolidin-1-yl)thiazole .

Stability and Decomposition

Under prolonged storage at 25°C, decomposition via thiazole ring opening occurs, forming mercapto-pyrrolidine derivatives . Acidic conditions (pH < 3) promote decarboxylation to 2-(pyrrolidin-1-yl)thiazole .

Scientific Research Applications

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

Pyrrolidine vs. Pyrrole Substituents

- 4-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (): Replaces pyrrolidine with a pyrrole ring (aromatic, conjugated π-system) and introduces a phenyl group at the 4-position.

- 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (): Replaces the carboxylic acid with a carbaldehyde group, shifting reactivity toward nucleophilic addition rather than acid-base interactions .

Aromatic vs. Heteroaromatic Substituents

- 2-Phenylthiazole-5-carboxylic Acid (): Lacks the pyrrolidine group but features a phenyl substituent. The electron-withdrawing phenyl group increases the acidity of the carboxylic acid (pKa ~3.5–4.0) compared to pyrrolidinyl derivatives (pKa ~4.5–5.0) .

Electron-Withdrawing Groups

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (LogP) | Acidic pKa |

|---|---|---|---|---|---|

| 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid | C₈H₁₀N₂O₂S | 210.24 | Pyrrolidine, COOH | ~1.2 (moderate) | ~4.7 |

| 2-Phenylthiazole-5-carboxylic acid | C₁₀H₇NO₂S | 205.23 | Phenyl, COOH | ~2.1 (low) | ~3.8 |

| 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid | C₈H₄ClNO₂S₂ | 245.71 | Chlorothiophene, COOH | ~2.8 (low) | ~3.5 |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid | C₁₂H₈F₃NO₂S | 295.25 | CF₃-phenyl, COOH | ~3.5 (very low) | ~3.2 |

Key Research Findings and Limitations

Biological Activity

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid (2-PTCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

2-PTCA is characterized by a thiazole ring with a pyrrolidine substituent and a carboxylic acid functional group. The synthesis of 2-PTCA typically involves condensation reactions or multicomponent reactions. For instance, one method utilizes ethyl thioacetoacetate, formamide, and pyrrolidine under microwave irradiation, achieving a yield of approximately 78% within 10 minutes .

Antimicrobial Activity

Research has demonstrated that 2-PTCA exhibits significant antimicrobial properties. A study evaluated its in vitro antibacterial activity against various strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The results indicated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL .

Table 1: Antibacterial Activity of 2-PTCA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Antifungal Activity

In addition to its antibacterial properties, 2-PTCA has shown antifungal activity against various fungal strains. A comparative study highlighted its effectiveness against Candida albicans and Aspergillus niger , indicating potential for development as an antifungal agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A recent study focused on the inhibition of the HSET (KIFC1) protein in centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death. The compound displayed micromolar inhibition levels, suggesting it could be a lead compound for cancer therapy .

Case Study: HSET Inhibition

In vitro studies demonstrated that treatment with 2-PTCA resulted in significant morphological changes in treated cancer cells, confirming its role as a potential anticancer agent through targeted inhibition of critical mitotic processes .

The biological activity of 2-PTCA is attributed to its ability to interact with various biological targets. Thiazole derivatives are known to modulate multiple biochemical pathways, affecting processes such as cell division and microbial growth. The presence of the pyrrolidine group enhances the compound's ability to bind to target proteins, potentially increasing its efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: A common approach involves cyclocondensation of thiazole precursors with pyrrolidine derivatives. For example, analogous thiazole-carboxylic acid syntheses use reflux conditions in acetic acid with sodium acetate as a catalyst to promote cyclization . To optimize yields:

- Use a 1.1:1 molar ratio of aldehyde (e.g., 3-formyl-indole derivatives) to amine components to minimize side reactions .

- Purify via recrystallization from acetic acid or ethanol-DMF mixtures to remove unreacted starting materials .

- Monitor reaction progress with TLC or HPLC to terminate reflux at peak product formation (~3–5 hours) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (1H/13C): Confirm the thiazole ring (δ 7.5–8.5 ppm for protons) and pyrrolidine substituents (δ 1.5–3.5 ppm) .

- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₈H₉N₃O₂S) .

- FTIR: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and thiazole C=N bonds (~1600 cm⁻¹) .

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

- Solubility: Use polar aprotic solvents (DMF, DMSO) for dissolution; avoid prolonged storage in aqueous buffers to prevent precipitation .

- Stability: Store at –20°C under inert gas (N₂/Ar) to minimize degradation. Degradation products (e.g., oxidized pyrrolidine rings) can be monitored via LC-MS .

- pH Sensitivity: Maintain neutral to slightly acidic conditions (pH 6–7) to stabilize the carboxylic acid moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine or thiazole rings) influence biological activity?

Methodological Answer:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., -CF₃) on the thiazole ring enhances enzyme inhibition (e.g., xanthine oxidase) by increasing electrophilicity .

- Pyrrolidine Modifications: N-alkylation (e.g., methyl groups) improves metabolic stability but may reduce solubility; this requires balancing via logP calculations .

- SAR Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro assays .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

- Assay Standardization: Replicate experiments under identical conditions (e.g., enzyme concentration, pH, temperature) .

- Orthogonal Assays: Confirm inhibitory activity via fluorescence-based and radiometric assays to rule out method-specific artifacts .

- Meta-Analysis: Compare results with structurally similar compounds (e.g., 4-phenyl-thiazole-5-carboxylic acid derivatives) to identify trends .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or MOE to model interactions with off-targets (e.g., EGFR vs. JAK2) and identify key binding residues .

- MD Simulations: Run 100-ns simulations to assess conformational stability in binding pockets .

- QSAR Models: Develop predictive models using descriptors like polar surface area and H-bond donors to refine selectivity .

Q. What are the best practices for troubleshooting low yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .

- Scale-Up Adjustments: Increase solvent volume by 20% to improve mixing and heat distribution during reflux .

- Byproduct Analysis: Use GC-MS to identify side products (e.g., dimerized intermediates) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.